molecular formula C12H12N2O2S B194097 2-(4-Aminophenyl)sulfonylaniline CAS No. 27147-69-9

2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097
CAS No.: 27147-69-9
M. Wt: 248.3 g/mol
InChI Key: BYVOGVXITRNMSF-UHFFFAOYSA-N
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Description

. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)sulfonylaniline typically involves the reaction of aniline with sulfuric acid to form sulfanilic acid, which is then reacted with ammonia to produce sulfanilamide . The reaction conditions generally require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)sulfonylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which have various applications in pharmaceuticals and other industries .

Scientific Research Applications

2-(4-Aminophenyl)sulfonylaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme inhibition and protein binding.

    Medicine: As a sulfonamide antibiotic, it is used to treat bacterial infections.

    Industry: It is employed in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)sulfonylaniline involves the inhibition of folic acid synthesis in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: The parent compound with similar antibacterial properties.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

    Sulfamethoxazole: Often used in combination with trimethoprim for enhanced antibacterial efficacy.

Uniqueness

2-(4-Aminophenyl)sulfonylaniline is unique due to its specific structure that allows it to effectively inhibit bacterial folic acid synthesis. Its solubility in water and ethanol also makes it versatile for various applications in different fields.

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVOGVXITRNMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332465
Record name 2-(4-aminophenyl)sulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27147-69-9
Record name 2-(4-aminophenyl)sulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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